1-(Naphthalene-1-sulfonyl)pyrimidine-2,4(1H,3H)-dione
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Overview
Description
1-(Naphthalen-1-ylsulfonyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a pyrimidine ring fused with a naphthalene sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Naphthalen-1-ylsulfonyl)pyrimidine-2,4(1H,3H)-dione typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of urea with β-diketones under acidic or basic conditions.
Sulfonylation: The naphthalene sulfonyl group is introduced via sulfonylation reactions. This involves reacting naphthalene with sulfur trioxide or chlorosulfonic acid to form naphthalene sulfonic acid, which is then converted to the sulfonyl chloride.
Coupling Reaction: The final step involves coupling the sulfonyl chloride with the pyrimidine ring under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(Naphthalen-1-ylsulfonyl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the sulfonyl group.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring or the naphthalene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfonamides.
Scientific Research Applications
1-(Naphthalen-1-ylsulfonyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-tubercular and anticancer activities.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is investigated for its potential use in the development of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(Naphthalen-1-ylsulfonyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and are often elucidated through biochemical assays and molecular docking studies .
Comparison with Similar Compounds
Similar Compounds
1-(Naphthalen-1-ylsulfonyl)pyrimidine-2,4-diamine: Similar in structure but with different functional groups, leading to varied biological activities.
Naphthalene-1-sulfonyl chloride: A precursor in the synthesis of the target compound.
Pyrimidine-2,4-dione: The core structure without the naphthalene sulfonyl group.
Uniqueness
1-(Naphthalen-1-ylsulfonyl)pyrimidine-2,4(1H,3H)-dione is unique due to the combination of the naphthalene sulfonyl group and the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
922502-80-5 |
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Molecular Formula |
C14H10N2O4S |
Molecular Weight |
302.31 g/mol |
IUPAC Name |
1-naphthalen-1-ylsulfonylpyrimidine-2,4-dione |
InChI |
InChI=1S/C14H10N2O4S/c17-13-8-9-16(14(18)15-13)21(19,20)12-7-3-5-10-4-1-2-6-11(10)12/h1-9H,(H,15,17,18) |
InChI Key |
FXVXOCVQMYKEEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)N3C=CC(=O)NC3=O |
Origin of Product |
United States |
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